2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Overview
Description
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is a useful research compound. Its molecular formula is C16H23N3O and its molecular weight is 273.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Modification
Pyrazole and 1,2,4-triazole derivatives, including those similar to 2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine, are recognized for their strategic importance in modern medicine and pharmacy. Their significant chemical modification potential and pharmacological prospects are highlighted, particularly when these heterocycles are structurally combined in a single molecule. This enhances the interaction with various biological targets, making the creation of condensed systems involving these compounds scientifically attractive and promising. The synthesis of such compounds, specifically 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, has been optimized, and their structure confirmed through various analytical techniques. These compounds show potential biological activity against targets like 14α-demethylase lanosterol, indicating their relevance in antifungal research (Fedotov, Hotsulia, & Panasenko, 2022).
Structural and Physical Properties
The study of molecules structurally similar to this compound, such as 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, has shed light on their structural properties. These molecules are linked into chains by means of hydrogen bonds, demonstrating the intricate molecular interactions that can occur within these compounds and potentially influence their physical and chemical behaviors (Trilleras et al., 2005).
Potential Biological and Pharmacological Activities
Various derivatives structurally related to this compound have been synthesized and characterized, showing promising biological and pharmacological activities. For instance, certain pyrazoline derivatives exhibit significant antibacterial activity against various strains, indicating the potential of these compounds in medical applications (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Tautomerism and Chemical Behavior in Solutions
The study of NH-pyrazoles, structurally related to this compound, reveals their tautomerism both in solution and in solid state. This aspect is crucial in understanding the chemical behavior and stability of these compounds, which can be significant in the development of pharmaceuticals and chemical products (Cornago et al., 2009).
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-16(13(2)19(3)18-12)11-17-9-8-14-6-5-7-15(10-14)20-4/h5-7,10,17H,8-9,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFCLFZHYYSKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.